(8-Fluoroquinolin-6-yl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(8-fluoroquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPPUWQSMMRYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)F)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681716 | |
| Record name | (8-Fluoroquinolin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210048-29-5 | |
| Record name | (8-Fluoroquinolin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Quinoline Boronic Acid Derivatives in Organic Synthesis
Quinoline-boronic acid derivatives are a significant class of compounds in organic chemistry, primarily utilized as versatile building blocks. Their importance is most pronounced in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemimpex.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex organic molecules, including biaryl structures that are common in bioactive molecules and pharmaceuticals. a2bchem.com
The boronic acid functional group is key to their utility. mdpi.com It can form stable complexes with diols and is compatible with a wide range of other functional groups, which allows for selective and efficient chemical transformations. chemimpex.comwur.nl This reactivity makes quinoline-boronic acids essential for synthesizing a variety of compounds, from pharmaceuticals and agrochemicals to advanced materials. a2bchem.comchemimpex.com The quinoline (B57606) core itself, a bicyclic aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds. nih.govresearchgate.net
Significance of Fluoroquinoline Scaffolds in Medicinal Chemistry and Materials Science
The introduction of a fluorine atom into the quinoline (B57606) scaffold has profound effects on the molecule's properties, making fluoroquinolines a subject of intense research in medicinal chemistry and materials science.
In medicinal chemistry , the fluorine atom at position 6 is a common feature of the fluoroquinolone class of antibiotics. nih.gov This substitution significantly enhances the potency and spectrum of activity of these drugs. nih.govyoutube.com Fluoroquinolones are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. nih.govmdpi.comyoutube.com The presence of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.govsruc.ac.uk Beyond their antibacterial applications, fluoroquinolone derivatives are being explored for their potential as antiviral, antifungal, and anticancer agents. nih.gov
In materials science , the unique electronic properties imparted by the fluorine atom make fluoroquinoline derivatives attractive for the development of novel materials. chemimpex.com The quinoline structure itself is used in the creation of dyes, and its derivatives are being investigated for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The ability of boronic acids to bind with certain substrates also opens up possibilities for their use in chemical sensors and environmental monitoring. chemimpex.com
Overview of Research Trajectories and Scope for 8 Fluoroquinolin 6 Yl Boronic Acid
Direct Borylation Approaches: Catalytic C-H Activation Strategies
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds, including fluoroquinoline boronic acids. This approach avoids the pre-functionalization often required in traditional methods. nih.gov
Iridium-Catalyzed C-H Borylation of Fluoroquinoline Precursors
Iridium-catalyzed C-H borylation is a prominent strategy for the functionalization of heteroarenes. nih.gov The use of an iridium catalyst, often in conjunction with a bidentate ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy), has proven effective for the borylation of various arenes and heterocycles. nih.gov
Recent studies have demonstrated the successful iridium-catalyzed C-H borylation of 6-fluoroquinolines. acs.orgnih.govelsevierpure.com This method allows for the selective introduction of a boryl group at the C7 position of the quinoline ring. ucc.ieucc.ie The resulting quinoline boronic esters are versatile intermediates that can undergo a range of subsequent transformations. acs.org For instance, they can be converted to the corresponding boronic acids or trifluoroborate salts, which are also useful in cross-coupling reactions. nih.govacs.org The choice of substituent at the C4 position of the quinoline can be strategically selected to allow for subsequent conversion to a fluoroquinolone, a core structure in many antibiotics. acs.orgnih.gov
A general procedure for this transformation involves heating the 6-fluoroquinoline (B108479) substrate with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(OMe)COD]₂, and a ligand like dtbpy in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org
Table 1: Iridium-Catalyzed C-H Borylation of 6-Fluoroquinolines
| Catalyst | Ligand | Borylating Agent | Solvent | Temperature (°C) | Position of Borylation | Reference |
| [Ir(OMe)COD]₂ | dtbpy | B₂pin₂ | THF | 80 | C7 | acs.org |
This table summarizes typical conditions for the iridium-catalyzed C-H borylation of 6-fluoroquinolines.
Palladium-Catalyzed C-H Borylation Methodologies
Palladium catalysis is another cornerstone of modern organic synthesis, with applications in C-H activation and borylation. While iridium catalysts are often favored for direct C-H borylation, palladium-based systems have also been developed. These methods can offer complementary reactivity and selectivity. For instance, palladium-catalyzed borylation of aryl halides is a well-established method. google.com More recently, directed palladium-catalyzed C(sp³)–H borylation has been achieved using quinoline-based ligands, showcasing the versatility of palladium in C-H functionalization. nih.gov While specific examples for the direct C-H borylation of the (8-Fluoroquinolin-6-yl) moiety using palladium are less common in the reviewed literature, the broader success of palladium in C-H borylation suggests its potential applicability.
Other Transition Metal-Catalyzed C-H Borylation Protocols
Research into C-H borylation is continually expanding, with other transition metals being explored for their catalytic activity. For example, cobalt-catalyzed borylation of fluoroarenes has been reported, demonstrating selectivity for either meta or ortho C-H activation depending on the reaction conditions. acs.org While not yet specifically applied to this compound, these developments with other transition metals highlight the ongoing efforts to broaden the toolkit for C-H functionalization and may offer future synthetic routes.
Synthesis via Halogen-Metal Exchange and Boron Electrophile Quenching
A classic and reliable method for the synthesis of aryl and heteroaryl boronic acids involves a two-step process: the generation of an organometallic intermediate from a halogenated precursor, followed by quenching with a boron electrophile. researchgate.netdur.ac.uk
Generation of Organometallic Intermediates (e.g., Grignard or Organolithium Reagents)
This approach typically starts with a halo-substituted fluoroquinoline. The halogen atom, most commonly bromine or iodine, is converted into a more reactive organometallic species. dur.ac.uk This is achieved through a halogen-metal exchange reaction.
Organolithium Reagents: Treatment of the halofluoroquinoline with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in the formation of a fluoroquinolinyllithium intermediate. mdpi.comresearchgate.net This method is highly efficient but requires careful control of the reaction temperature to avoid side reactions. dur.ac.uk
Grignard Reagents: Alternatively, the halofluoroquinoline can be reacted with magnesium metal to form the corresponding Grignard reagent (fluoroquinolinylmagnesium halide). google.com This method is often milder than using organolithium reagents.
Electrophilic Trapping with Borate (B1201080) Esters or Pinacolborane
Once the organometallic intermediate is formed, it is reacted with an electrophilic boron source. mdpi.com Common boron electrophiles include:
Trialkyl Borates: Triisopropyl borate or trimethyl borate are frequently used. The organometallic reagent attacks the boron atom, and subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. researchgate.net
Pinacolborane (HBPin): This reagent can also be used to trap the organometallic intermediate, directly forming the pinacol (B44631) boronate ester. google.com
This two-step sequence is a widely applicable method for the synthesis of a variety of boronic acids and their esters. researchgate.netlookchem.com
Table 2: Synthesis of Quinolylboronic Acids via Halogen-Metal Exchange
| Halogenated Precursor | Organometallic Reagent | Boron Electrophile | Product | Reference |
| 5-Bromoquinoline | n-BuLi | Trialkyl Borate | Quinoline-5-boronic acid | lookchem.com |
| Halopyridines | n-BuLi or LDA | Triisopropyl Borate | Halopyridinylboronic acids | researchgate.net |
| Aryl/Benzyl Halide | Mg⁰ | Pinacolborane | Aryl/Benzyl Boronate Esters | google.com |
This table illustrates the general principle of synthesizing boronic acids from halogenated precursors.
An in-depth examination of the synthetic strategies for producing this compound and its analogs reveals a landscape of advancing chemical technologies. These methodologies are pivotal for accessing key intermediates used in pharmaceutical and materials science research. This article focuses on novel synthetic routes, including photoinduced and metal-free borylation, strategic derivatization for creating a library of related compounds, and advancements in scaling up production for practical applications.
Advanced Research Applications of 8 Fluoroquinolin 6 Yl Boronic Acid Derivatives
Role in Medicinal Chemistry and Drug Discovery
The distinct chemical properties of (8-fluoroquinolin-6-yl)boronic acid and its derivatives have positioned them as crucial components in the synthesis of complex and biologically active molecules.
Utilization as a Key Building Block for Bioactive Molecules and Pharmaceuticals
This compound serves as a fundamental building block in the construction of a wide array of molecular structures. a2bchem.com Its primary utility lies in its capacity to participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. a2bchem.com This reactivity allows for the efficient and selective creation of biaryl structures, which are common motifs in many pharmaceuticals and bioactive compounds. a2bchem.com The versatility of this boronic acid derivative and its compatibility with numerous functional groups make it an indispensable tool in the synthesis of new materials, agrochemicals, and complex organic compounds. a2bchem.com
Development of Enzyme Inhibitors (e.g., β-Lactamase Inhibitors)
Boronic acid derivatives are recognized as effective inhibitors of various enzymes, particularly serine proteases like β-lactamases. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. mdpi.com Boronic acids, including those derived from this compound, can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. mdpi.comnih.gov This interaction mimics the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring, thereby inhibiting the enzyme's function. nih.gov Research has demonstrated that boronic acid-based inhibitors can exhibit potent activity against various classes of β-lactamases. mdpi.comnih.gov The development of bicyclic boronate inhibitors has shown particular promise, with some compounds demonstrating broad-spectrum efficacy against both serine- and metallo-β-lactamases. frontiersin.org
Probe Design in Chemical Biology and Chemical Genetics
The unique reactivity of the boronic acid group makes it a valuable component in the design of chemical probes for studying biological systems. Boronate-based probes are particularly effective for the detection and quantification of biological oxidants like peroxynitrite and hydroperoxides. frontiersin.org These probes often work on an "on/off" principle, where the boronic acid moiety masks a fluorescent signal. frontiersin.org Upon reaction with a specific analyte, the boronic acid is cleaved, leading to the release of a fluorescent reporter molecule. frontiersin.org This allows for the sensitive and specific detection of reactive species within cells and tissues. Furthermore, these probes can be designed to accumulate in specific cellular organelles, enabling targeted detection of analytes in distinct subcellular locations. frontiersin.org
Strategies for Reversible Covalent Inhibition in Drug Design
Reversible covalent inhibition is an increasingly important strategy in drug design, offering a balance between the high potency of covalent inhibitors and the reduced risk of off-target effects. nih.gov Boronic acids are well-suited for this approach due to their ability to form reversible covalent bonds with nucleophilic residues such as serine, lysine, and threonine in target proteins. enamine.net This reversible interaction allows for a "fast on-slow off" kinetic profile, where the inhibitor can effectively block the target's activity while minimizing permanent modification of off-target proteins. mdpi.comnih.gov This strategy has been successfully employed in the development of inhibitors for a variety of enzymes. enamine.net
Precursors for Radiopharmaceuticals and Molecular Imaging Agents (e.g., Cu-mediated radiofluorination)
The this compound scaffold is a valuable precursor for the synthesis of radiopharmaceuticals, particularly those labeled with fluorine-18 (B77423) ([¹⁸F]) for use in Positron Emission Tomography (PET) imaging. nih.govspringernature.com Copper-mediated radiofluorination of aryl boronic acids and their derivatives has emerged as a robust method for introducing [¹⁸F] into complex molecules under mild conditions. acs.org This technique has been successfully applied to the synthesis of a variety of PET radiotracers, including those for imaging neurofibrillary tangles in Alzheimer's disease and for assessing dopamine (B1211576) metabolism in the brain. springernature.comnih.gov The ability to automate this process facilitates the routine production of these imaging agents for clinical use. nih.govmdpi.com
Table 1: Examples of Radiopharmaceuticals and their Precursors
| Radiopharmaceutical | Precursor Type | Application |
|---|---|---|
| [¹⁸F]F-phenylalanine | Arylstannane | Clinically relevant radiotracer acs.org |
| [¹⁸F]F-DOPA | Arylstannane | Clinically relevant radiotracer acs.org |
| [¹⁸F]MPPF | Arylstannane | Clinically relevant radiotracer acs.org |
| [¹⁸F]AC261066 | Aminoquinoline benzamide | RARβ2 agonist umich.edu |
| [¹⁸F]MK-6240 | 5-diBoc-6-nitro precursor | Imaging neurofibrillary tangles nih.gov |
Influence of Quinoline (B57606) Ring and Fluorine on Biological Interactions
The quinoline ring system is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. researchgate.netontosight.ai The incorporation of a fluorine atom into the quinoline structure can significantly enhance its biological activity and physicochemical properties. ontosight.ainih.gov Fluorination can increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.airesearchgate.net For example, the presence of a fluorine atom at position-6 of the quinolone nucleus has been shown to confer broad and potent antimicrobial activity. nih.gov This strategic placement of fluorine can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for treating central nervous system disorders. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| [¹⁸F]F-phenylalanine |
| [¹⁸F]F-DOPA |
| [¹⁸F]MPPF |
| [¹⁸F]AC261066 |
| [¹⁸F]MK-6240 |
| [¹⁸F]FPEB |
| Norfloxacin |
| Ofloxacin |
| Ciprofloxacin |
| Pefloxacin |
| Nalidixic acid |
| Bortezomib |
| Ixazomib |
| Tavaborole |
| Vaborbactam |
| Nirmatrelvir |
Catalysis and Asymmetric Synthesis Paradigms
The unique electronic properties of the boronic acid functional group, particularly when appended to a heterocyclic system like 8-fluoroquinoline, provide a versatile platform for advanced catalytic applications. The interplay between the Lewis acidic boron center, the Brønsted acidic hydroxyl groups, and the electronic influence of the fluoroquinoline scaffold enables novel approaches in both general catalysis and stereoselective synthesis.
Leveraging Boronic Acid as a Brønsted-Lewis Acid Catalyst
Boronic acids, including this compound, are recognized for their dual catalytic nature, capable of acting as both Lewis acids and Brønsted acids. nih.govmdpi.com This duality is a cornerstone of their utility in promoting a wide array of organic transformations. The mode of catalysis is often subtle and can be influenced by the reaction solvent and substrates. nih.govresearchgate.net
As a Lewis acid, the boron atom possesses a vacant p-orbital, allowing it to accept an electron pair from a Lewis base, such as the oxygen atom of an alcohol or carbonyl group. mdpi.com This interaction activates the substrate for subsequent reactions. However, research has shown that the catalytic activity of boronic acids is often more complex than simple Lewis acid activation.
In many cases, boronic acids act as Brønsted acid pre-catalysts. nih.govresearchgate.net They can react with diols or specific solvents, such as hexafluoroisopropanol (HFIP), to form boronate esters. This process can release a proton, or the resulting boronate ester itself can be a significantly stronger Brønsted acid than the initial boronic acid, thereby catalyzing the reaction. nih.govresearchgate.net Co-catalyst systems, pairing an arylboronic acid with a Brønsted acid like benzoic acid or diphenylphosphinic acid, have been developed to accelerate condensation reactions for the synthesis of heterocycles like 2H-chromenes. rsc.org This cooperative catalysis highlights the ability to fine-tune the acidic properties to achieve optimal reactivity. rsc.org
| Catalytic Mode | Description | Activating Species |
| Lewis Acid Catalysis | The electron-deficient boron atom accepts a lone pair from a substrate (e.g., alcohol), activating it for nucleophilic attack. mdpi.com | R-B(OH)₂ |
| Brønsted Acid Catalysis | The boronic acid itself can act as a weak Brønsted acid, or it can generate a stronger Brønsted acid in situ. nih.govchemmethod.com | H⁺ (from equilibrium) or activated solvent complex |
| Dual H-Bond Activation | The B(OH)₂ group can act as both a hydrogen bond donor and acceptor, organizing transition states. nih.gov | R-B(OH)₂ |
| Covalent Activation | Reversible formation of boronate esters with substrate diols or alcohols alters the substrate's reactivity. nih.govresearchgate.net | Boronate ester intermediate |
Stereoselective Transformations Incorporating Fluoroquinolinyl Boronates
The conversion of boronic esters into other functional groups is a powerful tool in modern organic synthesis, particularly when high stereochemical control is required. researchgate.net Fluoroquinolinyl boronates, derived from this compound, are valuable precursors for creating chiral molecules due to the stereospecific nature of many boronate transformations. organic-chemistry.orgnih.gov
A key reaction paradigm involves the formation of a tetrahedral "ate" complex by adding a nucleophile to the boron center of the boronate ester. organic-chemistry.orgnih.gov This is followed by a 1,2-metallate rearrangement, where the quinolinyl group migrates from the boron to an adjacent atom, forming a new carbon-carbon or carbon-heteroatom bond. Crucially, this migration typically occurs with retention of the configuration at the migrating carbon center. organic-chemistry.orgnih.gov
This principle has been successfully applied to the direct, stereospecific amination of alkyl pinacol (B44631) boronates to produce chiral amines. organic-chemistry.orgnih.gov The process works for a broad range of substrates, including secondary boronates, and preserves the geometry of adjacent double bonds. nih.gov The ability to transform a C-B bond into a C-N bond with high fidelity makes fluoroquinolinyl boronates attractive building blocks for the asymmetric synthesis of complex, nitrogen-containing pharmaceutical targets. researchgate.net
| Transformation Type | Reagent | Key Feature | Resulting Functional Group |
| Amination | Lithiated Methoxyamine | Direct C-N bond formation via 1,2-rearrangement. organic-chemistry.orgnih.gov | Amine (-NH₂) |
| Alkylation | Organolithium/Grignard | Formation of a new C-C bond. | Alkylated product |
| Hydroxylation | Oxidizing Agent (e.g., H₂O₂) | Replaces the boron group with a hydroxyl group. | Phenol/Alcohol (-OH) |
| Halogenation | N-Halosuccinimide | Replaces the boron group with a halogen. | Aryl Halide (-Cl, -Br, -I) |
Contributions to Materials Science and Supramolecular Assembly
The incorporation of the this compound moiety into larger molecular and macromolecular structures is a promising strategy for creating advanced materials. The unique combination of the boronic acid's responsive nature and the quinoline's electronic and photophysical properties enables the development of smart materials for a range of applications.
Engineering of Responsive Polymeric and Nanomaterials
Boronic acid-containing polymers are a well-established class of "smart" materials that exhibit responsiveness to specific chemical stimuli, primarily changes in pH and the presence of 1,2- or 1,3-diols, such as glucose. mdpi.comresearchgate.net The functionalization of polymers with this compound would integrate these responsive behaviors with the fluorescent properties of the quinoline core.
The fundamental mechanism of this responsiveness lies in the equilibrium of the boronic acid group. mdpi.com In its neutral, trigonal form, the boronic acid is relatively hydrophobic. Upon an increase in pH or the addition of a diol, it reversibly converts to a negatively charged, tetrahedral boronate ester. mdpi.comresearchgate.net This change in charge and coordination geometry dramatically increases the hydrophilicity of the polymer side chains. mdpi.com
In a polymer network or nanoparticle assembly, this collective shift in hydrophilicity can trigger macroscopic changes:
Swelling/Shrinking: Cross-linked hydrogels can swell in the presence of glucose or at higher pH as the network becomes more hydrophilic. mdpi.com
Aggregation/Dissociation: Block copolymers can self-assemble into micelles or vesicles, which can be designed to dissociate and release an encapsulated payload (like a drug) upon exposure to a specific sugar. rsc.orgacs.org
The fluoroquinoline group can act as a built-in fluorescent reporter, allowing the material's response to be monitored optically. This creates potential for highly sensitive glucose sensors or drug delivery systems where the release of a therapeutic can be tracked in real-time. mdpi.comrsc.org
| Stimulus | Mechanism | Material Response | Potential Application |
| pH Increase | R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻ | Increased hydrophilicity, swelling, or dissolution. mdpi.comresearchgate.net | pH-triggered drug release |
| Diol (e.g., Glucose) | R-B(OH)₂ + Diol ⇌ Boronate Ester + H₂O | Formation of charged boronate ester, increased hydrophilicity. mdpi.comacs.org | Glucose sensors, self-regulated insulin (B600854) delivery. researchgate.netrsc.org |
| Temperature | (With thermo-responsive polymer backbone) | Phase transition (LCST behavior) modulated by pH or glucose. researchgate.net | Multi-responsive smart materials |
Design of Self-Assembled Systems via Boron-Ligand Interactions
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered architectures from smaller molecular components. Boron-ligand interactions are a powerful tool in this field, enabling the construction of everything from discrete molecular cages to extended two-dimensional polymers and gels. nih.gov
The this compound unit offers multiple interaction points for directing self-assembly:
Dative Boron-Nitrogen (B-N) Bonds: The Lewis acidic boron center can form a coordinate bond with a Lewis basic nitrogen atom. The nitrogen on the quinoline ring of a neighboring molecule could potentially engage in such an interaction, leading to the formation of dimers or larger oligomers. nih.govpdx.edu
Boronate Ester Formation: The reversible condensation of the boronic acid with poly-diol linkers is a common and robust strategy for creating dynamic covalent polymers and networks. mdpi.com
π-π Stacking: The planar, aromatic quinoline ring can participate in π-stacking interactions with other aromatic systems, providing an additional force to guide and stabilize the final supramolecular structure. pdx.edu
Hydrogen Bonding: The -B(OH)₂ group can act as a hydrogen bond donor and acceptor, further directing the assembly process.
The interplay between these forces, particularly the competition between B-N coordination and π-stacking, can be finely tuned by factors like fluorination and solvent choice, allowing for precise control over the resulting architecture. pdx.edu This enables the design of materials like porous crystalline solids for gas storage or host-guest chemistry, and responsive gels that can change their properties upon addition of a chemical trigger like a diol. nih.gov
| Interaction Type | Description | Resulting Structure |
| Dative B-N Bonding | Lewis acid (Boron) coordinates with Lewis base (Nitrogen). nih.govpdx.edu | Cages, discrete complexes, 2D polymers. nih.gov |
| Boronate Esterification | Reversible covalent bond formation with diols. mdpi.com | Dynamic covalent networks, self-healing materials. |
| π-π Stacking | Non-covalent interaction between aromatic rings. pdx.edu | Stacked columnar structures, co-crystals. |
| Dihydrogen Bonding | Interaction between acidic and basic hydride moieties in boron hydrides. rsc.org | Stabilized crystal lattices. |
Optoelectronic Applications of Boron-Containing Materials
The incorporation of a boron atom into a π-conjugated organic framework, such as a quinoline, can profoundly alter the material's electronic properties, making it highly suitable for optoelectronic applications. rsc.orgresearchgate.net Triarylboranes and related compounds have emerged as a powerful class of electron-accepting materials. rsc.org
The key feature is the empty pz-orbital on the three-coordinate boron center, which can effectively accept electron density from the appended π-system. rsc.orgresearchgate.net In a molecule like this compound or its derivatives, this creates a strong intramolecular charge-transfer (ICT) character. Upon photoexcitation, an electron can be promoted from the electron-rich quinoline system (donor) to the electron-deficient boryl group (acceptor). This ICT process is often associated with intense and highly tunable luminescence. rsc.orgacs.org
Materials based on this principle have found applications in:
Organic Light-Emitting Diodes (OLEDs): Boron-containing compounds can serve as highly efficient emissive materials or electron-transport layers in OLED devices. rsc.org
Fluorescent Sensors: The luminescence of these materials can be sensitive to the presence of anions or other analytes that interact with the Lewis acidic boron center, causing a change in color or intensity. rsc.orgacs.org
Photovoltaics: The electron-accepting nature of the boron center can be harnessed in organic solar cells to facilitate charge separation. acs.org
By modifying the quinoline ring or the groups on the boron atom, researchers can systematically tune the HOMO-LUMO energy gap, thereby controlling the absorption and emission wavelengths across the visible spectrum. rsc.orgmdpi.com The combination of the quinoline heterocycle with the boron atom provides a robust scaffold for developing the next generation of functional optoelectronic materials. researchgate.net
| Property | Origin | Application |
| Strong Luminescence | Intramolecular Charge Transfer (ICT) from quinoline to boron. rsc.org | OLED emitters, fluorescent probes. |
| Electron Acceptor | Empty pz-orbital on the boron atom lowers the LUMO energy level. researchgate.netacs.org | Electron-transport materials, n-type semiconductors. |
| Tunable Bandgap | Modification of the π-conjugated system and substituents. mdpi.com | Color tuning in OLEDs, optimizing solar cell absorption. |
| Stimuli-Responsivity | Lewis acidic boron center interacts with external species (e.g., anions). rsc.orgresearchgate.net | Chemical sensors. |
Chemical Sensing and Biosensor Development
Derivatives of this compound are emerging as significant tools in the field of chemical sensing and biosensor development. The unique combination of the quinoline fluorophore and the boronic acid recognition unit allows for the design of sophisticated sensors for biologically important molecules. The inherent fluorescence of the quinoline moiety provides a sensitive signaling mechanism, while the boronic acid group offers a versatile binding site for specific analytes.
The boronic acid functional group is well-established for its ability to form reversible covalent bonds with compounds containing cis-diol functionalities, a structural motif common in carbohydrates. rsc.orgnih.gov This interaction forms the basis for the development of fluorescent sensors for sugars. When the boronic acid moiety of a fluoroquinoline derivative binds to a carbohydrate, it can induce significant changes in the fluorescence properties of the quinoline ring system. nih.gov
Research on closely related quinolineboronic acids has demonstrated the viability of this approach. For instance, 8-quinolineboronic acid, a structural analog of the titular compound, has been identified as a novel fluorescent probe for carbohydrates. It exhibits a remarkable increase in fluorescence intensity—over 40-fold—upon binding to sugars in aqueous solutions at physiological pH. nih.gov This strong response highlights the potential of the quinoline scaffold in designing highly sensitive carbohydrate sensors.
The affinity of these boronic acid-based sensors for different carbohydrates can vary, allowing for a degree of selectivity. The binding constants (Ka) provide a quantitative measure of this affinity. Studies on isoquinolinylboronic acids, which also feature a nitrogen-containing aromatic ring system, have shown encouraging binding with various diol-containing compounds, including glucose. nih.gov For example, 5- and 8-isoquinolinylboronic acids display notable binding affinities for D-glucose. nih.gov While specific binding data for this compound is not extensively documented in publicly available literature, the data from analogous compounds provide a strong indication of its potential sensing capabilities.
Table 1: Illustrative Binding Affinities of Quinoline-based Boronic Acids with Carbohydrates
| Sensor Compound | Analyte | Binding Constant (Ka, M-1) | Fold Fluorescence Change | pH |
|---|---|---|---|---|
| 8-Quinolineboronic Acid | D-Fructose | Not specified | >40 | 7.4 |
| 5-Isoquinolinylboronic Acid | D-Glucose | 42 | Not specified | 7.4 |
| 8-Isoquinolinylboronic Acid | D-Glucose | 46 | Not specified | 7.4 |
This table presents data from closely related quinolineboronic acid compounds to illustrate the sensing principle, as specific data for the 8-fluoro derivative is limited. Data sourced from nih.govnih.gov.
The development of these sensors is a critical area of research, with potential applications in continuous glucose monitoring for diabetes management and the detection of carbohydrate biomarkers associated with various diseases. rsc.orgnih.gov The introduction of a fluorine atom at the 8-position of the quinoline ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its pKa, binding affinity, and fluorescence response, thereby offering a route to fine-tune the sensor's performance. cymitquimica.com
The functionality of this compound derivatives as fluorescent sensors is underpinned by two key processes: analyte recognition and signal transduction.
Analyte Recognition: The primary recognition mechanism involves the reversible covalent interaction between the boronic acid group and the cis-1,2- or 1,3-diol groups present in carbohydrates. rsc.org Boronic acids are Lewis acids, possessing an electron-deficient boron atom. In aqueous solution, the boronic acid (a trigonal, sp² hybridized state) exists in equilibrium with its anionic boronate form (a tetrahedral, sp³ hybridized state). nih.gov The tetrahedral boronate form binds much more strongly with diols to form stable five- or six-membered cyclic esters. rsc.org The position of this equilibrium is pH-dependent. The binding event with a diol effectively shifts this equilibrium, leading to a change in the hybridization and electronic environment of the boron atom.
Signal Transduction: The change in the boronic acid moiety upon carbohydrate binding is communicated to the quinoline fluorophore, resulting in a detectable change in its fluorescence—a process known as signal transduction. One of the most common mechanisms for this enhancement is the modulation of Photoinduced Electron Transfer (PET). Current time information in Bangalore, IN.
In the unbound state, the electron-deficient trigonal boronic acid can act as a quencher for the excited state of the quinoline fluorophore. The nitrogen atom of the quinoline ring may possess a lone pair of electrons that can interact with the boron atom, facilitating a PET process that quenches the fluorescence, leading to a weak emission. nih.gov
Upon binding to a carbohydrate, two critical changes occur:
Hybridization Change: The boron atom converts from the trigonal sp² state to the tetrahedral sp³ state.
Electronic Change: The formation of the anionic boronate ester increases the electron density on the boron atom, making it less of a Lewis acid.
This transformation from an electron-withdrawing boronic acid to an electron-rich boronate ester can inhibit or completely block the PET quenching pathway. Current time information in Bangalore, IN. As a result, the intrinsic fluorescence of the quinoline fluorophore is restored or "turned on," leading to a significant enhancement in the observed fluorescence intensity. nih.gov The large Stokes shift (the difference between the excitation and emission wavelengths) characteristic of many quinoline derivatives is also advantageous for fluorescence sensing, as it minimizes self-absorption and improves signal-to-noise ratios.
Unbound Sensor (Low Fluorescence): this compound + hv → Excited State → Quenching via PET → Weak Emission
Bound Sensor (High Fluorescence): this compound + Carbohydrate ⇌ Boronate Ester Complex Boronate Ester Complex + hv → Excited State → PET Blocked → Strong Fluorescence Emission
This "off-on" switching mechanism provides a clear and sensitive signal for the presence of the target analyte.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-Quinolineboronic acid |
| 5-Isoquinolinylboronic acid |
| 8-Isoquinolinylboronic acid |
| D-Glucose |
| D-Fructose |
Computational and Theoretical Investigations of 8 Fluoroquinolin 6 Yl Boronic Acid
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT) or Hartree-Fock (RHF) methods, are fundamental to understanding the electronic landscape of a molecule. bnujournal.cominlibrary.uz These studies for (8-Fluoroquinolin-6-yl)boronic acid would focus on how the constituent parts—the quinoline (B57606) core, the fluorine atom, and the boronic acid group—collectively determine its electronic properties and reactivity.
The quinoline ring system is an electron-deficient heterocycle. The introduction of a highly electronegative fluorine atom at the C-8 position further withdraws electron density from the aromatic system through the inductive effect. This modification can significantly alter the molecule's reactivity and interactions. conicet.gov.ar The boronic acid group at the C-6 position acts as a mild Lewis acid due to the vacant p-orbital on the boron atom. mdpi.com
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this molecule, the LUMO is expected to have significant density around the boron atom, highlighting its electrophilic character, while the HOMO would be distributed across the quinoline ring system.
Table 1: Predicted Electronic Properties of this compound (Note: These are generalized predictions based on the properties of constituent functional groups. Actual values require specific calculations.)
| Property | Predicted Influence of Functional Groups | Expected Outcome |
| HOMO Energy | The electron-withdrawing fluorine atom stabilizes (lowers the energy of) the molecular orbitals. | Lower energy, indicating higher ionization potential compared to non-fluorinated quinoline. |
| LUMO Energy | The Lewis acidic boronic acid group and the electronegative fluorine atom lower the LUMO energy. | Lower energy, indicating a higher electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The combined effects of the fluoro and boronic acid groups are likely to reduce the energy gap. | Increased chemical reactivity, particularly in reactions like Suzuki-Miyaura coupling. |
| Dipole Moment | The highly polar C-F bond and the B(OH)₂ group will create a significant molecular dipole. | Enhanced solubility in polar solvents and stronger intermolecular dipole-dipole interactions. |
| Charge Distribution | High negative charge density on the fluorine and oxygen atoms; positive charge density on the boron atom. | Defines sites for hydrogen bonding and electrostatic interactions with other molecules or protein targets. |
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This includes identifying stable intermediates and calculating the energy barriers associated with transition states. bnujournal.com For this compound, a primary reaction of interest is the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis. cymitquimica.com
Computational studies can model the entire catalytic cycle of such a reaction, involving steps like oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the boronic acid transfers its quinolinyl group to the palladium catalyst, is often rate-determining. Modeling would involve calculating the free energy profile of this step, revealing the structure of the six-membered ring transition state. rsc.org Such analyses provide a deeper understanding of reaction kinetics and can help in optimizing reaction conditions (e.g., choice of catalyst, base, and solvent) for higher yields and selectivity. acs.orgnih.gov
In Silico Prediction of Ligand-Target Interactions in Drug Discovery Contexts
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. researchgate.netresearchgate.net The addition of a boronic acid moiety introduces the potential for unique interactions with biological targets, most notably through the formation of reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. nih.gov
In silico techniques like molecular docking and virtual screening are used to predict how a ligand such as this compound might bind to a protein target. A computational model of a target protein is used to screen libraries of compounds, predicting their binding affinity and orientation.
For this compound, a docking study would assess several potential interactions:
Covalent Bonding: The boronic acid can form a stable tetrahedral boronate adduct with a key nucleophilic residue in an enzyme's active site. nih.gov
Hydrogen Bonding: The hydroxyl groups of the boronic acid and the nitrogen atom of the quinoline ring can act as hydrogen bond donors and acceptors, respectively.
Aromatic Interactions: The quinoline ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The fluorine atom can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in ligand binding.
These computational predictions help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process. acs.org
Analysis of Fluorine and Boronic Acid Moiety Influence on Molecular Conformation and Dynamics
The three-dimensional shape (conformation) and flexibility (dynamics) of a molecule are critical to its function. The fluorine atom and the boronic acid group exert significant influence on the conformational preferences of this compound.
The substitution of a hydrogen atom with fluorine does not dramatically increase steric bulk, but it profoundly alters electrostatic properties. conicet.gov.ar These electrostatic interactions can lead to conformational changes that are significant for biological activity. conicet.gov.ar The fluorine atom can influence the pKa of nearby functional groups, which can affect binding affinity and bioavailability. conicet.gov.ar
The boronic acid moiety, B(OH)₂, is trigonal planar. There is typically a low energy barrier to rotation around the C-B bond, allowing the group to orient itself to optimize interactions with its environment. In the solid state and in solution, boronic acids can form cyclic anhydrides known as boroxines, which exist in dynamic equilibrium with the monomeric form. mdpi.com This dynamic nature can be crucial for its role in reversible covalent inhibition or in the formation of dynamic materials. mdpi.com Computational studies, including molecular dynamics simulations, can model these conformational changes and equilibria over time, providing a picture of the molecule's behavior in different environments.
Future Outlook and Emerging Research Opportunities for 8 Fluoroquinolin 6 Yl Boronic Acid
Exploration of Novel Synthetic Methodologies and Process Intensification
While established methods for the synthesis of quinoline (B57606) boronic acids exist, there is a continuous drive towards developing more efficient, sustainable, and scalable synthetic routes. Future research will likely focus on:
C-H Borylation: Direct C-H borylation of the quinoline core is a highly attractive strategy as it avoids the need for pre-functionalized starting materials. researchgate.net Iridium-catalyzed C-H borylation has already shown promise for fluoroquinolines, and further exploration of different catalysts and reaction conditions could lead to more efficient and regioselective syntheses of (8-fluoroquinolin-6-yl)boronic acid. researchgate.netacs.org
Flow Chemistry and Microreactors: The use of microreactor technology and flow chemistry can offer significant advantages in terms of reaction control, safety, and scalability. These "novel process windows" can accelerate reaction rates by orders of magnitude by utilizing harsh conditions in a controlled manner, shrinking reaction times from hours to minutes. researchgate.net This approach is particularly well-suited for the synthesis of boronic acids, where precise control over reaction parameters can be crucial.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Halogen-Metal Exchange/Borylation | A fundamental and reliable method for preparing pyridinylboronic acids and esters on a large scale. arkat-usa.org | Cost-effective and suitable for large-scale production. arkat-usa.org |
| Palladium-Catalyzed Cross-Coupling | Coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org | Good functional group tolerance. |
| Iridium or Rhodium-Catalyzed C-H Borylation | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. arkat-usa.org | Atom-economical and efficient. researchgate.netacs.org |
| [4+2] Cycloadditions | Building the quinoline ring system with the boronic acid group already in place. arkat-usa.org | Access to diverse substitution patterns. |
Expansion into Underexplored Catalytic Cycles and Multicomponent Reactions
The boronic acid functionality of this compound makes it a versatile building block for a variety of catalytic reactions. Future research is expected to explore its application in:
Multicomponent Reactions (MCRs): MCRs are highly efficient reactions where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgbeilstein-journals.org The use of boronic acids in MCRs is a rapidly growing field, and this compound could be a valuable component in the synthesis of novel compound libraries. nih.govrsc.org
Novel Catalytic Cycles: Boronic acids can act as catalysts in their own right, for example, in the alkylation of quinolines. rsc.org Research into the triple role of arylboronic acids as catalysts in tandem reduction and alkylation reactions opens up new avenues for the application of this compound. rsc.org
Suzuki-Miyaura Coupling: While the Suzuki-Miyaura reaction is a well-established method for forming carbon-carbon bonds, there is always room for improvement. acs.org Research into optimizing this reaction for complex substrates like this compound could lead to the development of more efficient and selective catalysts.
Advanced Functionalization for Enhanced Biological Performance and Specificity
The quinoline scaffold is a privileged structure in medicinal chemistry, and the presence of the fluorine atom and boronic acid group in this compound provides handles for further functionalization. mdpi.com This allows for the fine-tuning of its biological properties. Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting derivatives will be crucial for identifying potent and selective drug candidates. nih.gov SAR studies on boronic acid derivatives of tyropeptin, for instance, have led to the discovery of potent proteasome inhibitors. nih.gov
Targeted Drug Delivery: The boronic acid group can be used to target specific biological molecules, such as carbohydrates on the surface of cancer cells. This could enable the development of targeted drug delivery systems that deliver a therapeutic agent specifically to the site of disease, minimizing off-target effects.
Prodrug Strategies: Conversion of the boronic acid into a prodrug can improve its pharmacokinetic properties. For example, dipeptidyl boronic acid proteasome inhibitors have been developed as prodrugs with enhanced activity. mdpi.com
| Functionalization Strategy | Potential Outcome |
| Modification of the Quinoline Core | Altering lipophilicity, solubility, and metabolic stability. |
| Derivatization of the Boronic Acid | Improving targeting, potency, and pharmacokinetic properties. mdpi.com |
| Introduction of Additional Functional Groups | Creating new interactions with biological targets. rsc.org |
Integration into Next-Generation Supramolecular and Nanosystems
The ability of boronic acids to form reversible covalent bonds with diols makes them ideal building blocks for the construction of supramolecular assemblies and nanosystems. nih.gov Future research in this area could involve:
Self-Assembling Systems: 8-Quinolineboronic acid has been shown to self-assemble into a unique dimeric structure through intermolecular B-N bonds. nih.gov Investigating the self-assembly properties of this compound could lead to the development of novel materials with interesting properties.
Responsive Materials: The reversible nature of the boronic acid-diol interaction can be exploited to create materials that respond to external stimuli, such as changes in pH or the presence of specific analytes. This has applications in areas such as sensing and controlled release.
Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, imparting them with new properties and functionalities. This could be useful for applications in bioimaging, diagnostics, and drug delivery.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To fully explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry will be essential tools.
Combinatorial Libraries: The synthesis of large libraries of derivatives of this compound using combinatorial chemistry techniques will allow for the rapid screening of a large number of compounds for biological activity. nih.govuzh.ch This approach has been successfully applied to the discovery of new drug candidates. youtube.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds in biological assays. escholarship.org The development of HTS assays for targets of interest will be crucial for identifying promising lead compounds from combinatorial libraries.
Acoustic Dispensing Technology: This technology enables the synthesis of large libraries of boronic acid derivatives on a nanomole scale with high success rates, paving the way for accelerated synthesis and miniaturized reaction scouting. nih.gov
Q & A
Q. Basic
- LC-MS/MS : Quantify impurities (e.g., boroxines) using MRM mode with triple quadrupole systems. Derivatization-free methods reduce preparation time .
- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for free B(OH)₂) and detects esterification byproducts .
- MALDI-MS : For high-throughput analysis, use 2,5-dihydroxybenzoic acid (DHB) matrix to suppress boroxine formation via in situ esterification .
What advanced techniques characterize the binding kinetics of this compound with diol-containing biomolecules?
Q. Advanced
- Stopped-flow fluorescence : Measures kon/koff rates (e.g., with D-fructose or glycoproteins). For 8-fluoroquinolinyl analogs, kon follows D-fructose > D-glucose due to stereoelectronic effects .
- Surface plasmon resonance (SPR) : Immobilize the compound on carboxymethyl dextran surfaces to study glycoprotein interactions. Adjust buffer pH (8.5–9.5) to enhance binding specificity .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for diol binding, revealing entropy-driven processes in aqueous media .
How does the fluorine substituent at the 8-position modulate biological activity and binding selectivity?
Advanced
The electron-withdrawing fluorine enhances Lewis acidity of boron, strengthening diol-binding affinity. It also improves metabolic stability by reducing oxidative degradation. Computational studies (DFT) show fluorine-induced polarization of the quinoline ring, increasing π-π stacking with aromatic residues in enzymes (e.g., proteases) . In anticancer assays, fluorinated analogs exhibit 10–20x lower IC₅₀ values compared to non-fluorinated derivatives due to enhanced target engagement .
What are critical storage and handling protocols for this compound?
Q. Basic
- Storage : –20°C under argon to prevent hydrolysis; desiccants (e.g., molecular sieves) mitigate moisture uptake.
- Solubility : Use DMSO or DMF for stock solutions; avoid prolonged exposure to aqueous buffers (pH > 7) to minimize boroxine formation .
- Stability assays : Monitor degradation via HPLC-UV at 254 nm; shelf life >6 months when stored correctly .
Can this compound be integrated into stimuli-responsive materials for biomedical applications?
Advanced
Yes. Its reversible diol-binding enables glucose-responsive hydrogels. For example:
- Covalent adaptable networks : Crosslink poly(ethylene glycol) (PEG) with the compound, achieving pH-dependent swelling (pH 7.4–8.5). Glucose triggers competitive binding, releasing insulin .
- Photoresponsive systems : Azobenzene-boronic acid conjugates allow light-controlled binding. E→Z isomerization with red light (λ = 630 nm) enhances diol affinity by 20x, enabling dynamic material tuning .
What strategies mitigate boroxine interference during mass spectrometric analysis?
Q. Advanced
- Derivatization : Pre-treat with pinacol or 1,2-ethanediol to form stable boronic esters. This eliminates trimerization artifacts .
- Matrix selection : DHB matrix esterifies boronic acids in situ, simplifying MALDI-MS workflows. For ESI-MS, add 0.1% formic acid to suppress adducts .
- High-resolution MS : Orbitrap or Q-TOF systems resolve boroxine clusters (e.g., m/z 3M-2H₂O) from target ions .
Which catalytic applications utilize this compound as a coupling partner?
Q. Basic
- Suzuki-Miyaura cross-coupling : Forms biaryl motifs with aryl halides (e.g., drug intermediates). Optimize with Pd(OAc)₂/XPhos in THF/water (3:1) at 80°C .
- Reductive amination : Copper-assisted reactions with nitrosoarenes yield bulky diarylamines. Electron-rich boronic acids pair with electron-deficient nitroso compounds for >80% yields .
How can computational modeling guide the design of derivatives with enhanced binding or reduced toxicity?
Q. Advanced
- DFT calculations : Predict binding energies with diols (e.g., sialic acid) and identify substituents (e.g., -CF₃, -OMe) that enhance affinity .
- Molecular docking : Screen against tubulin (PDB: 1SA0) to optimize steric complementarity. Fluorine at C8 improves hydrophobic interactions in combretastatin analogs .
- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 inhibition) to prioritize low-toxicity candidates .
What analytical challenges arise in quantifying trace impurities of this compound in drug formulations?
Q. Advanced
- Sensitivity : LC-MS/MS in MRM mode achieves LODs <1 ppm. Use isotopically labeled internal standards (e.g., ¹⁰B-enriched analogs) for accuracy .
- Matrix effects : Lumacaftor or ivacaftor excipients require SPE cleanup (C18 cartridges) before analysis .
- Validation : Follow ICH Q2(R1) for linearity (R² >0.995), precision (%RSD <5%), and recovery (95–105%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
